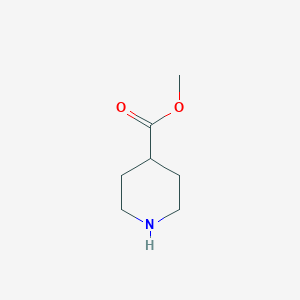
1-(3-Bromopropyl)theobromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)theobromine (1BPTheo) is a compound that has recently gained attention in the scientific community due to its potential applications in a variety of research areas. 1BPTheo is a brominated analog of theobromine, a naturally occurring alkaloid found in cocoa beans. It has been found to possess a wide range of biochemical and physiological effects. This article will provide an overview of 1BPTheo, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Dental Health and Enamel Protection
Enamel Hardness and Topography : Theobromine, a principal xanthine in Theobroma cacao, has been studied for its effects on human enamel. Research found that theobromine at different concentrations significantly improved enamel hardness and altered its surface topography (Kargul et al., 2012).
Remineralizing Effects : Theobromine has been compared with fluoride for its remineralizing effects on enamel. A study using scanning electron microscopy concluded that theobromine could be an effective alternative to fluoride for caries prevention (Shawky et al., 2021).
Prevention of Enamel Demineralization : Theobromine has shown potential in preventing enamel demineralization. Research evaluating the impact of theobromine gel on enamel microhardness after exposure to demineralizing agents like citric acid highlighted its protective capabilities (Irawan et al., 2017).
Cancer Research
- Inhibiting Malignant Glioblastoma Proliferation : A study demonstrated that theobromine can negatively regulate pathways such as phosphodiesterase-4 and nuclear factor-kappa B, thereby inhibiting the proliferation of malignant glioblastoma, a type of brain tumor (Sugimoto et al., 2014).
Neurological Health
- Facilitation of Motor Learning in Mice : Theobromine has been studied for its effects on brain-derived neurotrophic factor and motor learning. A diet supplemented with theobromine resulted in improved motor learning and increased activity in certain brain pathways in mice (Yoneda et al., 2017).
Immunostimulatory Activities
- Stimulation of Macrophage Function : Research indicates that theobromine can act as an immune response stimulator through the activation of signaling pathways like MAPK and NF-κB. It was found to increase the production of nitric oxide and inflammatory cytokines in macrophages (Lee et al., 2022).
Cardiovascular and Metabolic Health
- Effect on Serum Lipoprotein Profiles : A study on the effects of theobromine consumption on serum lipoprotein profiles in humans with low HDL-cholesterol concentrations showed that theobromine reduced cholesterol concentrations in LDL particles, suggesting potential benefits for cardiovascular health (Jacobs et al., 2017).
Potential Neuroprotective Effects
- Control of Hippocampal Neuronal Function : Theobromine targeting adenosine receptors can affect hippocampal synaptic transmission and plasticity, offering neuroprotection in dementia-related conditions (Valada et al., 2022).
Kidney Health
- Modifying Uric Acid Aggregation : Theobromine can modify the aggregation of uric acid, potentially influencing the formation and treatment of kidney stones. It alters the structure of uric acid clusters, increasing their solubility and aiding in their excretion (Chattaraj & Paul, 2019).
Blood-Brain Barrier Penetration
- Ability to Pass Through the Blood-Brain Barrier : Research has shown that theobromine can pass through the blood-brain barrier in mice, which is crucial for its potential effects on brain health and treating brain-related disorders (Sugimoto et al., 2016).
Propiedades
IUPAC Name |
1-(3-bromopropyl)-3,7-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEJJEYAPRULFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396301 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6493-10-3 |
Source


|
| Record name | AC1MWQEH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














